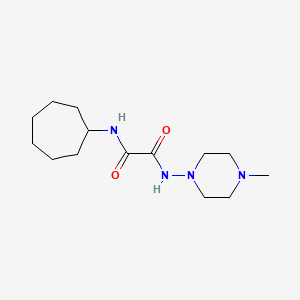

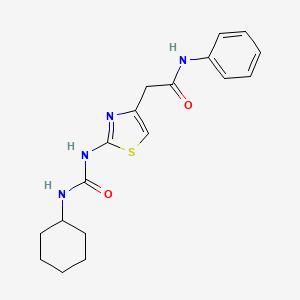

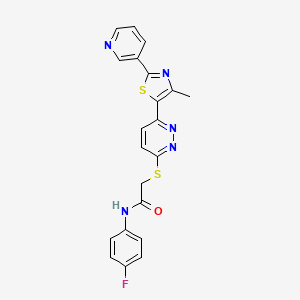

N-(1-(1-(4-クロロフェニル)-1H-1,2,3-トリアゾール-4-カルボニル)ピペリジン-4-イル)-3-シクロペンチルプロパンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-substituted triazole compounds has been explored in various studies. In one such study, a series of N-mono- or N, N-disubstituted propylamines and amides were synthesized, which included the introduction of secondary or tertiary amino groups in place of the ether group found in tetraconazole. This modification was found to maintain antifungal activity against several phytopathogenic fungi, with certain groups like allyl, propargyl, and cyclopropyl being particularly effective . Another study focused on the synthesis of new triazole derivatives by treating 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes, followed by reduction with NaBH4 to yield arylmethylamino derivatives . These synthetic approaches highlight the versatility of triazole chemistry in generating compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, a novel quinolinone derivative with a chlorophenyl piperidinylmethyl moiety was synthesized and its crystal structure was determined by X-ray crystallography. Density functional theory (DFT) calculations were used to analyze the molecular geometry, hyperpolarizability, molecular electrostatic potential, and vibrational properties, which showed good agreement with experimental data. The study also confirmed intermolecular interactions within the crystal lattice and provided insights into the conformational stability of the molecule .

Chemical Reactions Analysis

The reactivity of triazole compounds can be influenced by various substituents and functional groups. In the context of antifungal activity, the introduction of amino groups in place of the ether group was found to be a key modification that preserved the mechanism of action of triazoles while providing good in vitro activity . The chemical reactivity of the quinolinone derivative was further explored through natural bond orbital analysis, which revealed hyperconjugative interactions and charge delocalization, contributing to the molecule's stability. Local reactivity descriptors were calculated to identify chemically reactive sites within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely related to their molecular structure and can be predicted through spectroscopic and quantum chemical studies. The synthesized quinolinone derivative's NMR chemical shifts and vibrational wavenumbers were in good agreement with theoretical predictions, indicating a reliable method for characterizing such compounds. The study also investigated the thermodynamic properties of the molecule, providing a comprehensive understanding of its stability and reactivity . The antioxidant and antiradical activities of the synthesized triazole derivatives were screened, demonstrating the potential of these compounds as therapeutic agents .

科学的研究の応用

プロスタサイクリン (PGI2) アゴニスト

プロスタサイクリン (PGI2) は、血管内皮細胞で生成される内因性分子です。血小板の接着、凝集、血管収縮を阻害する上で重要な役割を果たします。しかし、PGI2 自体は不安定なエノールエーテル部分のために化学的に不安定です。研究者は、安定性が向上した経口活性プロスタサイクリン類似体を追求してきました。この化合物は、PGI2とは異なる強力で選択的なIP(PGI2受容体)アゴニストとして同定されています。その長時間作用は、慢性閉塞性疾患や原発性肺高血圧症の治療に有望です .

作用機序

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have been associated with a wide range of biological activities .

Mode of Action

Compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It’s worth noting that compounds with similar structures have been found to have various adme properties, which can impact their bioavailability .

Result of Action

Compounds with similar structures have been found to exhibit cytotoxic activities against various cell lines .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of compounds with similar structures .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-cyclopentylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-13-11-18(12-14-27)24-21(29)10-5-16-3-1-2-4-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPLONFPSFGWGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)

![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)

![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)

![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)

![2-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2514762.png)